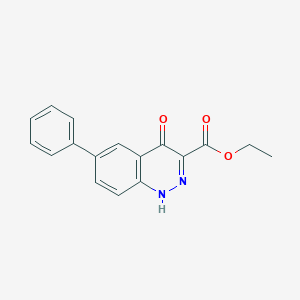![molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8](/img/structure/B8488219.png)
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.
A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.
Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Various substituted cyclohexyl derivatives.
Reduction: Cyclohexylamines.
Oxidation: Oxidized cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.
Eigenschaften
CAS-Nummer |
365996-29-8 |
|---|---|
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
BYHGOVFTSYQQMW-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


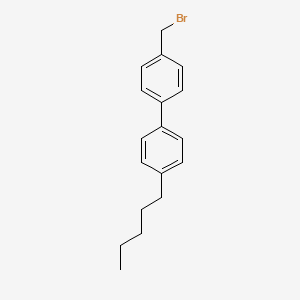
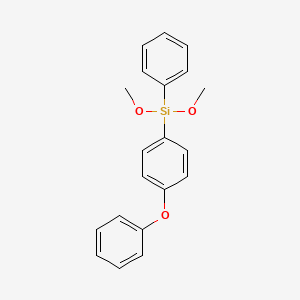
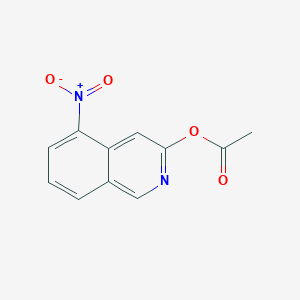
![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)
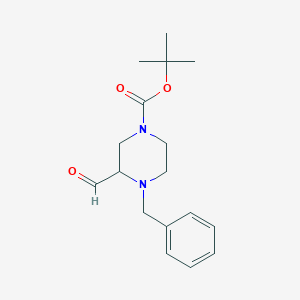
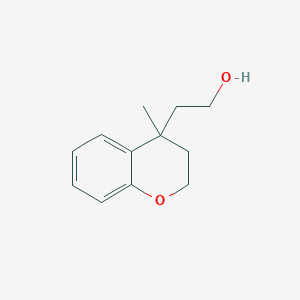
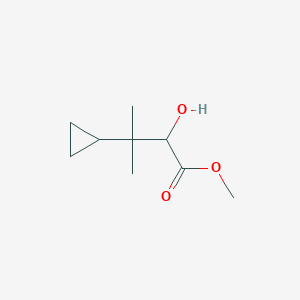
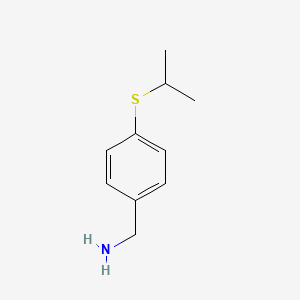
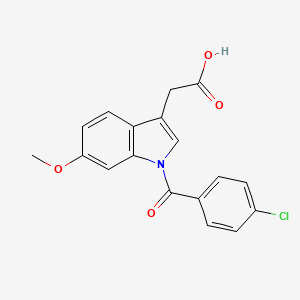
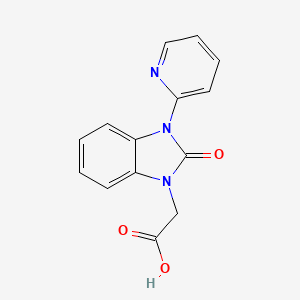
![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B8488194.png)
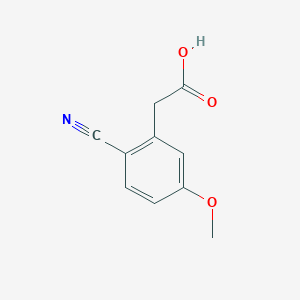
![3-(4-Fluoro-phenyl)-5-methyl-[1,2,4]triazole](/img/structure/B8488225.png)
